

A Technical Guide to the Nomenclature of 2,4-Dicyanoaniline

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Compound of Interest

Compound Name: 2,4-Dicyanoaniline

Cat. No.: B1266422

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Abstract: This technical guide provides a comprehensive analysis of the alternative nomenclatures for the chemical intermediate **2,4-Dicyanoaniline**. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the systematic and common naming conventions for this compound. The guide deconstructs the International Union of Pure and Applied Chemistry (IUPAC) naming protocols, explores recognized synonyms, and presents key chemical identifiers. By explaining the logic behind the different naming systems, this document aims to eliminate ambiguity and facilitate precise communication within the scientific community.

Introduction: The Significance of Precise Nomenclature

2,4-Dicyanoaniline is a pivotal building block in the synthesis of a wide array of organic materials. Its unique structure, featuring an aniline backbone with two electron-withdrawing nitrile groups, makes it a valuable precursor for pharmaceuticals, high-performance polymers, and synthetic dyes.^[1] In fields where specificity is paramount, such as drug discovery and polymer chemistry, an unambiguous understanding of a compound's name is critical. The existence of multiple valid names for a single chemical entity can lead to confusion in literature searches, patent filings, and procurement. This guide dissects the nomenclature of **2,4-Dicyanoaniline** to provide clarity and a foundational understanding for its use in research and development.

Deconstruction of Systematic (IUPAC) Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a formal set of rules for chemical naming to ensure that any compound can be uniquely identified by its structure.[\[2\]](#) [\[3\]](#) The name "**2,4-Dicyanoaniline**" is derived directly from these principles.

Pillar 1: The Parent Compound - Aniline

The foundational structure is aniline, a benzene ring with an attached amino group (-NH₂).[\[4\]](#) According to IUPAC rules for polysubstituted benzenes, when a "base compound" with a common name like aniline is present, its substituent (the amino group) is assigned position number 1 on the ring.[\[4\]](#)

Pillar 2: The Substituents - Dicyano

The molecule has two identical substituents: the nitrile group (-C≡N). When a nitrile group is treated as a substituent rather than the principal characteristic group, it is named with the prefix "cyano".[\[5\]](#)[\[6\]](#) Since there are two such groups, the multiplicative prefix "di" is used, leading to "dicyano".[\[7\]](#)

Pillar 3: The Locants - 2,4-

Locants are numbers used to specify the exact position of substituents on the parent structure. Following the rule that the principal functional group of the parent compound (the -NH₂ of aniline) is at position 1, the benzene ring is numbered to give the other substituents the lowest possible numbers.[\[7\]](#) In this case, the cyano groups are located at carbons 2 and 4.

Combining these pillars results in the systematic name: **2,4-Dicyanoaniline**.

Alternative Systematic Name: 4-Aminoisophthalonitrile

An equally valid, and frequently used, systematic name for this compound is 4-Aminoisophthalonitrile. This nomenclature arises from selecting a different parent structure.

Pillar 1: The Parent Compound - Isophthalonitrile

This name is based on "isophthalonitrile," the common name for benzene-1,3-dicarbonitrile. Here, the two nitrile groups are considered the principal functional groups defining the parent molecule.^[8] The prefix "iso" distinguishes it from its isomers, phthalonitrile (1,2-dicarbonitrile) and terephthalonitrile (1,4-dicarbonitrile).

Pillar 2: The Substituent - Amino

With isophthalonitrile as the parent, the amino group (-NH₂) is now treated as a substituent, designated by the prefix "amino".

Pillar 3: The Locant - 4-

In isophthalonitrile, the nitrile groups are at positions 1 and 3. Numbering the ring to give the remaining substituent the lowest possible number places the amino group at position 4.

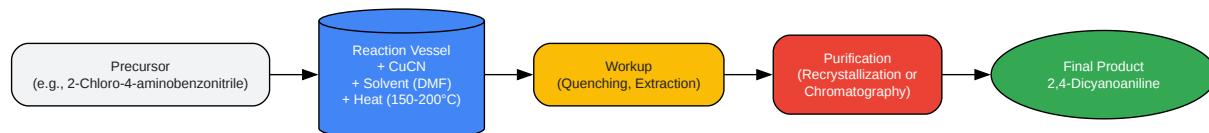
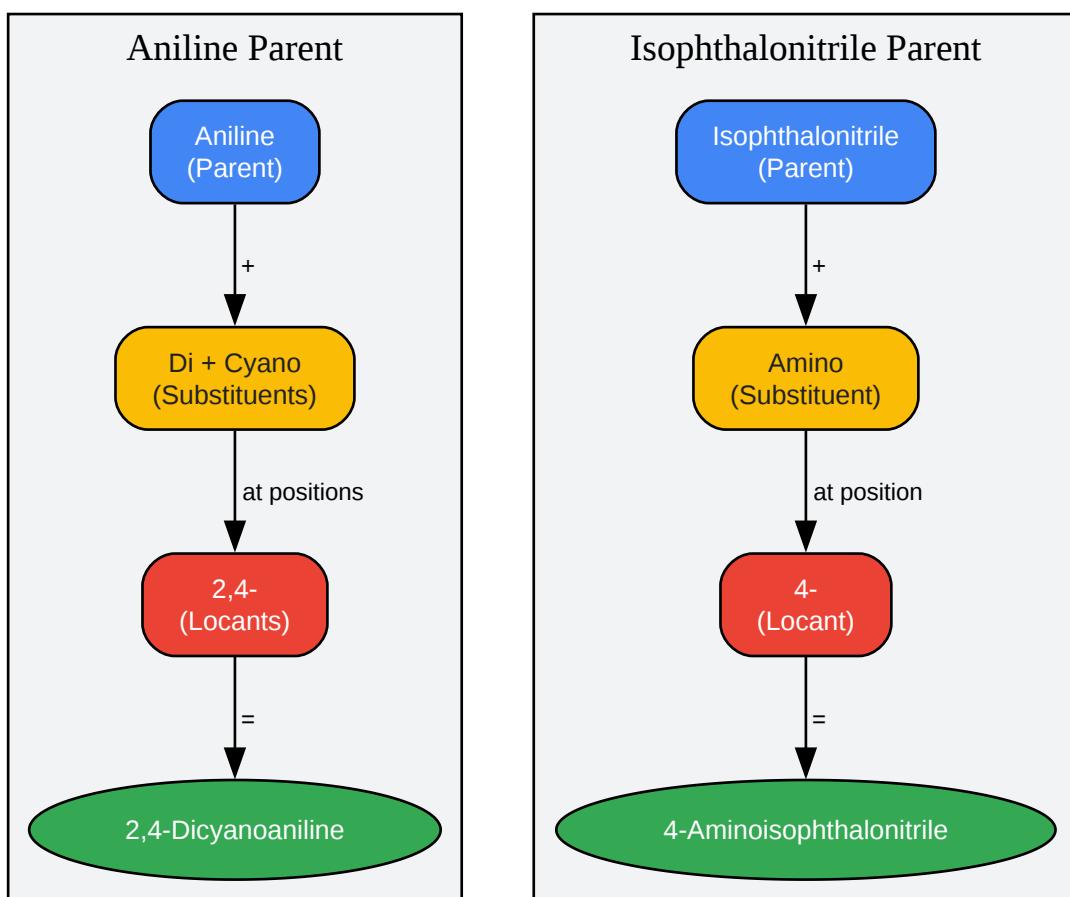
This logic leads to the alternative systematic name: 4-Aminoisophthalonitrile. The choice between "**2,4-Dicyanoaniline**" and "4-Aminoisophthalonitrile" often depends on the context of the chemical reaction or the synthetic family of compounds being discussed.

Other Synonyms and Identifiers

In addition to the two primary systematic names, other identifiers and less common synonyms are used in databases and commercial listings. It is crucial for researchers to be aware of these to ensure comprehensive literature and database searches.

A common synonym is 4-Amino-1,3-benzenedicarbonitrile, which is a more formal IUPAC-preferred name for 4-Aminoisophthalonitrile, replacing the common name "isophthalonitrile" with the systematic "1,3-benzenedicarbonitrile."

The logical relationship between these primary naming conventions is illustrated below.



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